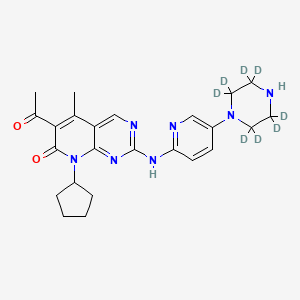![molecular formula C14H15Cl2N3O2 B590923 3-Chloro-4-[2-(1-chlorocyclopropyl)-2-hydroxy-3-(1,2,4-triazol-1-yl)propyl]phenol CAS No. 856045-88-0](/img/structure/B590923.png)
3-Chloro-4-[2-(1-chlorocyclopropyl)-2-hydroxy-3-(1,2,4-triazol-1-yl)propyl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-Chloro-4-[2-(1-chlorocyclopropyl)-2-hydroxy-3-(1,2,4-triazol-1-yl)propyl]phenol” is a chemical compound that is used in the production of fungicides . It is known for its fungicidal properties .
Synthesis Analysis
The synthesis of this compound is achieved by reacting 2-(1-chlorocyclopropyl)-2-(2-chlorobenzyl)-oxirane with N2H4.H2O and then reacting the resulting 1-(2-chlorophenyl)-2-(1-chlorocyclopropyl)-2-hydroxypropylhydrazine with formamidine acetate . The reaction is carried out in an alcohol or ether solvent, optionally in the presence of a phase-transfer catalyst . The process yields high results, for example, 64-70% .Applications De Recherche Scientifique
Pesticide Risk Assessment
Prothioconazole-4-hydroxy-desthio is an active substance in pesticides. It has been subjected to a peer review of the pesticide risk assessment . The review includes an evaluation of its identity, physical/chemical/technical properties, and methods of analysis .
Mammalian Toxicology
The compound has been studied for its effects on mammalian toxicology. This includes studies on absorption, distribution, excretion, metabolism (toxicokinetics), acute toxicity, short term toxicity, genotoxicity, long term toxicity, reproductive toxicity, neurotoxicity, and further studies .
Environmental Impact
Prothioconazole-4-hydroxy-desthio has been studied for its environmental impact. From soil photolysis studies, there appeared to be no significant influence of light on the rate of degradation of prothioconazole .
Aquatic Toxicology
Research has been conducted on the acute and chronic toxicities of prothioconazole and its metabolite prothioconazole-desthio in Daphnia magna . The study assessed the effects on the inhibition of the activity, growth, and reproduction of Daphnia magna .
Residue Assessment
The occurrence of prothioconazole residues in plants, processed commodities, rotational crops, and livestock has been assessed . This is important for understanding the potential impact on food safety.
Human Health Impact
An acute endpoint was identified for females, 13-49 years of age . This suggests that the compound may have different impacts on human health depending on age and gender.
Mécanisme D'action
Target of Action
Prothioconazole-4-hydroxy-desthio, also known as 3-Chloro-4-[2-(1-chlorocyclopropyl)-2-hydroxy-3-(1,2,4-triazol-1-yl)propyl]phenol, is a systemic triazolinthione fungicide . Its primary targets are diseases caused by Ascomycetes, Basidiomycetes, and Deuteromycetes in cereals, oilseed rape, and peanuts .
Mode of Action
The compound interferes with the synthesis of ergosterol in the target fungi by inhibiting CYP51 . CYP51 catalyzes the demethylation at C14 of lanosterol or 24-methylene dihydrolanosterol . This inhibition leads to morphological and functional changes in the fungal cell membrane .
Biochemical Pathways
The inhibition of CYP51 disrupts the synthesis of ergosterol, a crucial component of fungal cell membranes . This disruption affects the integrity and function of the cell membrane, leading to the death of the fungus .
Pharmacokinetics
In rats, the compound is rapidly and extensively absorbed from the gastrointestinal tract . The highest concentrations of the compound were found in the gastrointestinal tract and liver . Excretion was initially extensive and relatively rapid, mainly via the feces . Extensive biliary excretion was shown in bile-duct cannulated rats .
Result of Action
The result of the compound’s action is the effective control of diseases caused by Ascomycetes, Basidiomycetes, and Deuteromycetes in various crops . By inhibiting the synthesis of ergosterol, the compound disrupts the integrity and function of the fungal cell membrane, leading to the death of the fungus .
Action Environment
The action of Prothioconazole-4-hydroxy-desthio can be influenced by environmental factors. For instance, the compound is of low persistence in soil in both laboratory and field studies . The compound is also widely used to control diseases on various crops, and its application may be influenced by environmental conditions such as temperature, humidity, and rainfall .
Propriétés
IUPAC Name |
3-chloro-4-[2-(1-chlorocyclopropyl)-2-hydroxy-3-(1,2,4-triazol-1-yl)propyl]phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15Cl2N3O2/c15-12-5-11(20)2-1-10(12)6-14(21,13(16)3-4-13)7-19-9-17-8-18-19/h1-2,5,8-9,20-21H,3-4,6-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZPNFTVYLXGBPC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(CC2=C(C=C(C=C2)O)Cl)(CN3C=NC=N3)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15Cl2N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401020499 |
Source


|
| Record name | 3-Chloro-4-[2-(1-chlorocyclopropyl)-2-hydroxy-3-(1,2,4-triazol-1-yl)propyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401020499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
856045-88-0 |
Source


|
| Record name | 3-Chloro-4-[2-(1-chlorocyclopropyl)-2-hydroxy-3-(1,2,4-triazol-1-yl)propyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401020499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2,3-Diazabicyclo[2.2.1]hept-2-ene,1-cyclopropyl-(9CI)](/img/no-structure.png)


![(2S)-N-[(1S,9R,16S,19S)-19-Tert-butyl-4-fluoro-22-[4-(hydroxymethyl)-1,3-oxazol-2-yl]-17-oxo-10,26-dioxa-8,18,21-triazahexacyclo[12.9.2.120,23.01,9.02,7.011,24]hexacosa-2(7),3,5,11(24),12,14(25),20,22-octaen-16-yl]-2-hydroxy-3-methylbutanamide](/img/structure/B590851.png)

![[4-[4-(4-Chlorophenyl)-4-hydroxy-1-piperidinyl]phenyl]cyclopropylmethanone](/img/structure/B590854.png)
![1H-4,7-Methanopyrrolo[2,3-c]pyridine](/img/structure/B590855.png)

![N,N-Bis[2-(1,1-dimethylethoxy)-2-oxoethyl]-L-glutamic Acid 1-(1,1-Dimethylethyl) Ester](/img/structure/B590862.png)